molecular formula C7H4N4O5 B3342988 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)- CAS No. 50-94-2

1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-

Cat. No. B3342988
CAS RN: 50-94-2
M. Wt: 224.13 g/mol
InChI Key: OYQZCMCEAPUWHK-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-, commonly known as NFT, is a heterocyclic compound that has been widely studied due to its diverse biological activities. NFT has been synthesized using several methods, and its mechanism of action has been elucidated through extensive research.

Mechanism of Action

The mechanism of action of NFT has been elucidated through several studies. NFT has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Moreover, NFT has been shown to induce apoptosis in tumor cells by activating the caspase cascade. Additionally, NFT has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses.
Biochemical and Physiological Effects
NFT has been shown to exhibit several biochemical and physiological effects. NFT has been shown to induce the formation of reactive oxygen species (ROS) in tumor cells, leading to oxidative stress and DNA damage. Moreover, NFT has been shown to inhibit the expression of several pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. Additionally, NFT has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

NFT has several advantages and limitations for lab experiments. One of the major advantages of NFT is its diverse biological activities, which make it a promising candidate for the development of novel drugs. Moreover, NFT has been shown to exhibit low toxicity and high selectivity towards tumor cells. However, NFT has several limitations, including its low solubility in water and its instability in acidic and alkaline conditions.

Future Directions

Several future directions can be explored regarding the synthesis and biological activities of NFT. One of the future directions is the development of novel synthetic methods that can improve the yield and purity of NFT. Moreover, the biological activities of NFT can be further explored, including its potential as an immunomodulatory agent and its role in the regulation of autophagy. Additionally, the development of NFT-based drug delivery systems can be explored, including the use of nanoparticles and liposomes.
Conclusion
In conclusion, NFT is a promising heterocyclic compound that exhibits diverse biological activities. NFT has been synthesized using several methods, and its mechanism of action has been elucidated through extensive research. NFT has several advantages and limitations for lab experiments, and several future directions can be explored regarding its synthesis and biological activities. Further research on NFT can lead to the development of novel drugs and drug delivery systems that can benefit human health.

Scientific Research Applications

NFT has been extensively studied due to its diverse biological activities, including antitumor, antiviral, and antibacterial activities. NFT has been shown to inhibit the growth of several tumor cell lines, including leukemia, lung, and breast cancer cells. Moreover, NFT has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, NFT has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

6-(5-nitrofuran-2-yl)-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O5/c12-6-5(9-10-7(13)8-6)3-1-2-4(16-3)11(14)15/h1-2H,(H2,8,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQZCMCEAPUWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198168
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-

CAS RN

50-94-2
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
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1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
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1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
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1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-

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